(4-Tert-butylcyclohexyl)methanamine
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Overview
Description
(4-Tert-butylcyclohexyl)methanamine is an organic compound with the molecular formula C11H23N It contains a cyclohexyl ring substituted with a tert-butyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl)methanamine typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, followed by amination. The hydrogenation process uses a rhodium catalyst and hydrogen chloride or sulfuric acid . The resulting 4-tert-butylcyclohexanol is then subjected to amination reactions to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted amines.
Scientific Research Applications
(4-Tert-butylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylcyclohexanol
- 4-Tert-butylcyclohexyl acetate
- 4-Tert-butylcyclohexanone
Uniqueness
(4-Tert-butylcyclohexyl)methanamine is unique due to its combination of a cyclohexyl ring with a tert-butyl group and a methanamine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-tert-butylcyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXMRDMJMWUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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